molecular formula C18H25NO B081293 Phenyl (1-piperidinocyclohexyl) ketone CAS No. 13441-36-6

Phenyl (1-piperidinocyclohexyl) ketone

Cat. No. B081293
CAS RN: 13441-36-6
M. Wt: 271.4 g/mol
InChI Key: KTVLKSCPNWLHMV-UHFFFAOYSA-N
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Description

Phenyl (1-piperidinocyclohexyl) ketone, commonly known as PCP, is a dissociative anesthetic drug that was first synthesized in 1926. It gained popularity in the 1960s and 1970s as a recreational drug due to its hallucinogenic effects. However, PCP has been classified as a Schedule II controlled substance by the United States Drug Enforcement Administration due to its potential for abuse and addiction.

Mechanism Of Action

PCP acts as an antagonist to the NMDA receptor, which inhibits the binding of glutamate to the receptor. This results in a decrease in the flow of calcium ions into the neuron, which affects the release of neurotransmitters and the functioning of the brain. PCP also affects other receptors in the brain, including the dopamine and serotonin receptors, which contribute to its hallucinogenic effects.

Biochemical And Physiological Effects

PCP has a wide range of biochemical and physiological effects on the body. It can cause changes in heart rate, blood pressure, and body temperature. PCP also affects the respiratory system, causing shallow breathing or even respiratory arrest in high doses. Long-term use of PCP can result in damage to the liver, kidneys, and bladder.

Advantages And Limitations For Lab Experiments

PCP has been used in laboratory experiments to study its effects on the brain and behavior. Its ability to block the NMDA receptor has been linked to its potential as a treatment for depression and anxiety disorders. However, the use of PCP in laboratory experiments is limited due to its potential for abuse and addiction. Careful handling of the chemical is required to ensure the safety of the researchers and the integrity of the experiments.

Future Directions

Future research on PCP could focus on its potential as a treatment for depression and anxiety disorders. Studies could also investigate the long-term effects of PCP use on the brain and body. Further research could also explore the use of PCP in combination with other drugs to enhance its therapeutic effects while minimizing its side effects.

Synthesis Methods

PCP can be synthesized through a multistep process starting with cyclohexanone and piperidine. The first step involves the reaction of cyclohexanone with hydroxylamine to form oxime. The oxime is then reduced to the corresponding amine, which is reacted with piperidine to form PCP. The synthesis of PCP requires careful handling of the chemicals and should only be done by experienced chemists in a controlled laboratory environment.

Scientific Research Applications

PCP has been used in scientific research to study its effects on the brain and behavior. Studies have shown that PCP acts on the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in learning and memory. PCP's ability to block the NMDA receptor has been linked to its hallucinogenic effects and its potential as a treatment for depression and anxiety disorders.

properties

CAS RN

13441-36-6

Product Name

Phenyl (1-piperidinocyclohexyl) ketone

Molecular Formula

C18H25NO

Molecular Weight

271.4 g/mol

IUPAC Name

phenyl-(4-piperidin-1-ylcyclohexyl)methanone

InChI

InChI=1S/C18H25NO/c20-18(15-7-3-1-4-8-15)16-9-11-17(12-10-16)19-13-5-2-6-14-19/h1,3-4,7-8,16-17H,2,5-6,9-14H2

InChI Key

KTVLKSCPNWLHMV-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2CCC(CC2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)C2CCC(CC2)C(=O)C3=CC=CC=C3

Other CAS RN

13441-36-6

synonyms

Phenyl(1-piperidinocyclohexyl)methanone

Origin of Product

United States

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